4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
Description
4-Methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione (CAS: 123044-21-3) is a heterocyclic compound with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.23 g/mol . Its structure comprises a fused indene and pyrimidine ring system, with a methyl substituent at the 4-position and two ketone groups at positions 2 and 5. This compound is synthesized via cyclization of ethyl 5-pyrimidinecarboxylate using aluminium chloride (AlCl₃), acetyl chloride, and nitrobenzene as a solvent at 90 °C for 4 hours, yielding 42% . It serves as a precursor for synthesizing other bioactive or functional heterocycles, highlighting its utility in medicinal and materials chemistry.
Properties
IUPAC Name |
4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-6-9-10(14-12(16)13-6)7-4-2-3-5-8(7)11(9)15/h2-5,10H,1H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUKOEJGNRDGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=CC=CC=C3C2=O)NC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an indanone derivative with a urea or thiourea under acidic or basic conditions, followed by cyclization to form the indeno-pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Biological Activities
The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives synthesized from 4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione demonstrate significant antibacterial and antifungal activities:
- Antibacterial Activity : Compounds derived from this structure have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, they exhibit higher activity than standard antibiotics like ciprofloxacin against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.10 to 1.00 μg/mL .
- Antifungal Activity : Some derivatives have also demonstrated notable antifungal effects against several fungal strains. The activity is often correlated with the specific substituents on the pyrimidine ring .
Therapeutic Implications
The therapeutic potential of this compound extends beyond antimicrobial applications:
- Cancer Research : Some studies suggest that compounds derived from this structure may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanisms involve targeting specific cellular pathways critical for cancer cell survival .
- Neuroprotective Effects : There are emerging studies indicating that certain derivatives might offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of this compound derivatives:
Mechanism of Action
The mechanism of action of 4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in the Indeno-Pyrimidine-Dione Family
2-Hydroxy-4-Fluoro/Bromo Derivatives (4k and 4l)
- Structure: These derivatives (e.g., 4k: 2-hydroxy-4-fluoro; 4l: 2-hydroxy-4-bromo) share the indeno-pyrimidine-dione core but feature hydroxyl and halogen substituents at positions 2 and 4, respectively .
- Applications : Both compounds exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli, with inhibition zone diameters comparable to gentamicin (positive control) . The halogen substituents likely enhance bioavailability and target binding compared to the methyl group in the target compound.
Parent Compound (3,4-Dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione)
Functional Analogues with Dione Moieties
Diketopiperazine Derivatives (Compounds 3, 6, 7)
- Structure : Piperazine-2,5-dione core with benzylidene or hydroxybenzylidene substituents .
- Applications: Exhibit antiviral activity against H1N1 influenza (e.g., Compound 3: IC₅₀ = 41.5 μM; Compound 7: IC₅₀ = 6.8 μM) . While structurally distinct from the indeno-pyrimidine-dione system, the shared dione moiety may contribute to hydrogen bonding with biological targets.
Bis Maleimide Azo Derivatives (Compounds 1 and 2)
Comparative Data Table
Key Findings and Insights
Substituent Effects : The 4-methyl group in the target compound may enhance thermal stability and alter solubility compared to halogenated derivatives (4k, 4l), which prioritize bioactivity.
Synthetic Flexibility: The AlCl₃-mediated route for the target compound offers moderate yield (42%), whereas P₂O₅-based methods for the parent compound emphasize catalyst diversity in indeno-pyrimidine synthesis .
Functional Versatility : Dione-containing compounds demonstrate broad applicability, from antimicrobial/antiviral agents to corrosion inhibitors, driven by their hydrogen-bonding and adsorption capabilities .
Biological Activity
4-Methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is a heterocyclic compound belonging to the indeno-pyrimidine class. Its unique fused ring structure has attracted significant attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C₁₂H₁₀N₂O₂
- Molecular Weight : 214.22 g/mol
- CAS Number : 123044-21-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It can modulate receptor activity by interacting with receptor binding domains.
- Cellular Uptake : Its lipophilic nature facilitates easy diffusion into cells, allowing it to exert effects on intracellular pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of pyrimidine compounds exhibited significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methyl Indeno-Pyrimidine | MCF-7 | 0.09 ± 0.0085 |
| 4-Methyl Indeno-Pyrimidine | A549 | 0.03 ± 0.0056 |
| 4-Methyl Indeno-Pyrimidine | Colo-205 | 0.01 ± 0.074 |
| 4-Methyl Indeno-Pyrimidine | A2780 | 0.12 ± 0.064 |
These results indicate that the compound exhibits potent activity across multiple cancer types, suggesting its potential for further development as an anticancer therapeutic .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study assessed its effectiveness against various bacterial strains using the agar well diffusion method:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 250 |
These findings suggest that this compound possesses significant antibacterial activity compared to standard antibiotics .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown promise in anti-inflammatory applications. It was found to inhibit pro-inflammatory cytokines in vitro, demonstrating potential for treating inflammatory diseases.
Case Studies
- Anticancer Study : A comprehensive evaluation of various indeno-pyrimidine derivatives revealed that certain modifications to the structure enhanced anticancer efficacy significantly compared to standard treatments.
- Antimicrobial Evaluation : In a comparative study of several derivatives against Gram-positive and Gram-negative bacteria, compounds similar to this compound showed superior antimicrobial effects due to structural variations that improved binding affinity .
Q & A
Q. What are the common synthetic methods for 4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione?
The compound is typically synthesized via modified Biginelli reactions. A one-pot three-component cyclocondensation of 1,3-indanedione, aldehydes, and urea/thiourea is widely employed. Catalysts like phosphorous pentoxide (P₂O₅), HCl, or ionic liquids (e.g., {[HMIM]C(NO₂)₃}) are used under solvent-free or refluxing ethanol conditions. Yields range from 70% to 95% depending on substituents and catalysts .
Q. Which spectroscopic techniques are used to characterize this compound?
Key techniques include:
Q. How is the antimicrobial activity of this compound evaluated?
The disc diffusion method is standard. For example, gram-positive (S. aureus, C. diphtheriae) and gram-negative (E. coli, P. aeruginosa) bacteria are cultured on agar plates. Zones of inhibition are measured after 24–48 hours, with gentamicin as a positive control. Derivatives with halogen substituents (e.g., fluoro, bromo) show enhanced activity .
Q. What solvent systems optimize its synthesis?
Ethanol under reflux is common, but solvent-free conditions with ionic liquid catalysts (e.g., {[HMIM]C(NO₂)₃}) reduce reaction times to 15–30 minutes. Neat stirring at 110°C also yields high selectivity .
Q. Are there known structural analogs with bioactivity?
Yes. Substituents on the aryl aldehyde component (e.g., 4-fluorophenyl, 4-bromophenyl) influence antimicrobial and antioxidant activities. For example, bromo-substituted derivatives exhibit larger inhibition zones (~15–18 mm) compared to unsubstituted analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or byproducts?
Key parameters:
Q. What mechanistic insights explain unexpected products in Biginelli reactions?
Using cyclic 1,3-diketones like dimedone instead of 1,3-indanedione can lead to 9-aryl xanthenes due to competing Knoevenagel condensation. Solvent polarity and steric effects also dictate product distribution .
Q. How do QSAR models guide the design of bioactive derivatives?
Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent properties (e.g., logP, molar refractivity) with bioactivity. For example:
Q. What contradictions exist between theoretical and experimental data?
Density Functional Theory (DFT) calculations for HOMO-LUMO gaps in corrosion inhibitors or antioxidants may overestimate activity by 10–15% compared to experimental assays. Solvent effects and adsorption isotherms (e.g., Langmuir vs. Freundlich models) require empirical validation .
Q. How do heterogeneous catalysts compare to homogeneous systems in synthesis?
Heterogeneous catalysts (e.g., ZIF-8/ZnFe₂O₄/GO-OSO₃H nanocomposites) offer reusability (>5 cycles) and higher surface areas (BET: 1.21 nm pore size) but require longer reaction times. Homogeneous ionic liquids provide faster kinetics but pose separation challenges .
Data Contradictions and Resolution Strategies
- Issue : Dimedone-based reactions yield xanthenes instead of pyrimidinediones.
Resolution : Use 1,3-indanedione as the diketone and optimize solvent (ethanol > DMSO) to favor cyclocondensation . - Issue : Theoretical antioxidant activity exceeds experimental results.
Resolution : Incorporate solvent-accessible surface area (SASA) corrections in DFT models to improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
